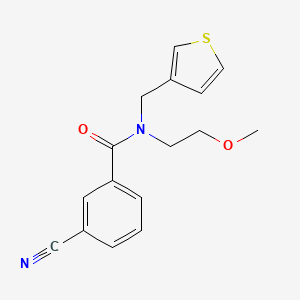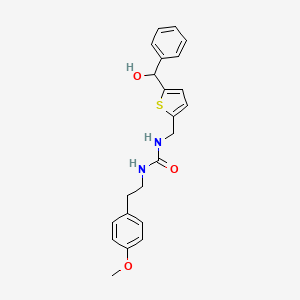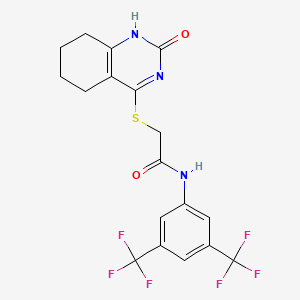
3-(Oxiran-2-yl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Oxiran-2-yl)oxetan-3-ol” is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-(Oxiran-2-yl)oxetan-3-ol” involves a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The InChI code for “3-(Oxiran-2-yl)oxetan-3-ol” is 1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Oxiran-2-yl)oxetan-3-ol” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, vapor pressure, density, etc., are not provided in the retrieved papers.Scientific Research Applications
Synthesis of New Oxetane Derivatives
“3-(Oxiran-2-yl)oxetan-3-ol” is used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This has driven numerous studies into the synthesis of new oxetane derivatives .
Formation of β-Hydroxy Esters
This compound is used in the formation of β-hydroxy esters . Terminal epoxides are versatile substrates in organic synthesis because of their ability to undergo ring opening reactions under the action of various nucleophiles . The reaction of carboxylic acids with terminal epoxides provides a convenient synthetic approach to 1,2-diol monoesters .
Synthesis of Natural Products, Pharmaceuticals, and Fragrances
Many β-hydroxy esters, which can be synthesized using “3-(Oxiran-2-yl)oxetan-3-ol”, are crucial precursors for the synthesis of natural products, pharmaceuticals, and fragrances .
Preparation of Oxetan-3-ol
“3-(Oxiran-2-yl)oxetan-3-ol” can be prepared efficiently in a good yield from a β-hydroxy ester intermediate via ring opening in epichlorohydrin .
Mechanism of Action
Target of Action
Oxetanes, in general, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
The mode of action of 3-(Oxiran-2-yl)oxetan-3-ol involves its interaction with these targets, leading to changes in their function. The specific interactions and resulting changes depend on the nature of the target and the biochemical context .
Biochemical Pathways
Oxetanes are known to participate in various biochemical reactions due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Oxiran-2-yl)oxetan-3-ol . These factors can include the pH of the environment, the presence of other molecules, temperature, and more.
properties
IUPAC Name |
3-(oxiran-2-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVDPBNOOWTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2(COC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)
![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)


![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)


![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

